![molecular formula C11H22N2O2 B1440555 tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate CAS No. 1311318-21-4](/img/structure/B1440555.png)
tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a chemical compound with the CAS Number: 1311318-21-4 . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl (1-aminocyclopentyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.It is stored at room temperature . The physical form of this compound is not specified .
Applications De Recherche Scientifique
Application 1: Antimicrobial Activity
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound has been used in the synthesis of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which have been tested for their antimicrobial activity .
- Methods of Application : The compounds were synthesized using click chemistry, and then screened for their antibacterial activity against various strains of bacteria, as well as their antifungal activity on various strains of fungi .
- Results or Outcomes : The compounds showed varying degrees of potency against different bacterial and fungal strains. For example, compounds 4k and 5f showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .
Application 2: Pharmaceutical Intermediates
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate, a derivative of the compound , can be used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of using this compound as a pharmaceutical intermediate were not detailed in the source .
Application 3: Synthesis of Ceftolozane
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : This compound is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic .
- Methods of Application : The compound was obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
- Results or Outcomes : The compound was obtained in an overall yield of 59.5% .
Application 4: Synthesis of N-Boc-protected Anilines
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Tert-butyl carbamate, a related compound, was used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of using this compound in the synthesis of N-Boc-protected anilines were not detailed in the source .
Application 5: Deprotection of N-Boc Group
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The tert-butyl group, which is part of the compound , is used in the deprotection of the N-Boc group .
- Methods of Application : The deprotection of the N-Boc group was achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
- Results or Outcomes : The deprotection strategy resulted in good-to-excellent yields of deprotected tert-butyl carbamates .
Application 6: Synthesis of Tetrasubstituted Pyrroles
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Tert-butyl carbamate, a related compound, was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of using this compound in the synthesis of tetrasubstituted pyrroles were not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHRMJAVRFFUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680514 | |
| Record name | tert-Butyl [(1-aminocyclopentyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate | |
CAS RN |
1311318-21-4 | |
| Record name | Carbamic acid, N-[(1-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1-aminocyclopentyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)
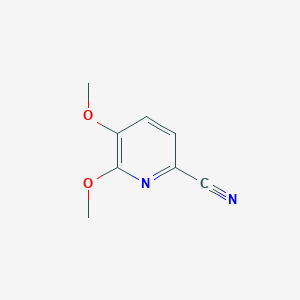


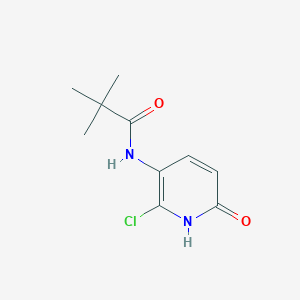
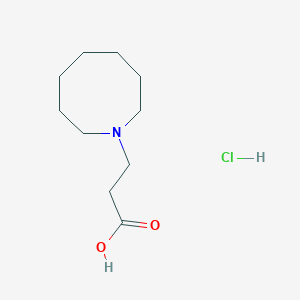
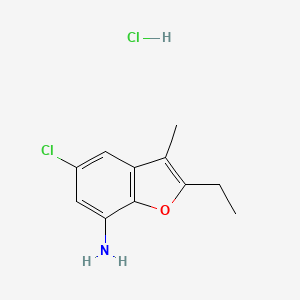
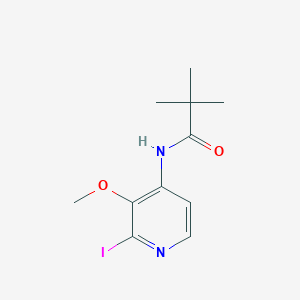
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)
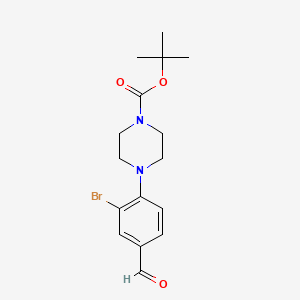
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1440491.png)
![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)